molecular formula C10H7Cl2NO3 B3258598 N-(2,5-Dichlorophenyl)maleamic acid CAS No. 306935-76-2

N-(2,5-Dichlorophenyl)maleamic acid

Cat. No.: B3258598
CAS No.: 306935-76-2
M. Wt: 260.07 g/mol
InChI Key: WSKTYRGKGHEEDM-ARJAWSKDSA-N
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Description

General Context of Maleamic Acids: Structure, Synthesis, and Chemical Significance

Maleamic acids are organic compounds characterized by the presence of both a carboxylic acid group and an amide group linked by a cis-carbon-carbon double bond. wikipedia.org Their general structure is HOOC-CH=CH-CONH-R. They are considered monoamides of maleic acid. nih.gov The synthesis of maleamic acids is typically straightforward, most commonly achieved through the ring-opening reaction of maleic anhydride (B1165640) with a primary or secondary amine. wikipedia.orggoogle.com This reaction is generally efficient and proceeds under mild conditions. google.comnih.gov

The chemical significance of maleamic acids is diverse. They serve as crucial intermediates in the synthesis of maleimides, which are important building blocks in organic synthesis and polymer chemistry. tandfonline.com Furthermore, the amide bond in some maleamic acid derivatives is susceptible to hydrolysis under weakly acidic conditions, making them useful as pH-sensitive linkers in smart drug delivery systems. rsc.orgrsc.org Their ability to undergo reversible transamidation under mild conditions has also established them as a valuable addition to the field of dynamic combinatorial chemistry. nih.gov

Importance of N-Substituted Maleamic Acids in Organic and Materials Chemistry

N-substituted maleamic acids are a versatile class of molecules whose properties are tuned by the nature of the 'N'-substituent. This variability allows for their application in a wide range of fields. In organic chemistry, they are pivotal precursors for synthesizing N-substituted maleimides, which are subsequently used in various chemical reactions, including Diels-Alder cycloadditions and Michael additions. tandfonline.com The cyclodehydration of N-substituted maleamic acids to form the corresponding maleimides is a common synthetic transformation, often carried out using reagents like acetic anhydride and sodium acetate (B1210297). google.comiucr.org

In materials chemistry, the pH-lability of the amide bond in certain N-substituted maleamic acids is exploited in the design of "smart" materials and delivery systems that respond to changes in environmental pH. rsc.org The substituent on the nitrogen atom significantly influences the hydrolysis kinetics, allowing for the fine-tuning of the release properties of caged molecules. rsc.orgrsc.org The ability to incorporate different functional groups via the N-substituent also makes them valuable monomers for the synthesis of functional polymers.

Specific Focus on N-(2,5-Dichlorophenyl)maleamic Acid: Aims and Scope of Current Research

Current research on this compound has been primarily focused on elucidating its solid-state structure through single-crystal X-ray diffraction. researchgate.net The principal aim of these studies is to understand the precise effects of the 2,5-dichloro substitution on the phenyl ring on the molecule's conformation and supramolecular assembly in the crystal lattice. researchgate.netnih.gov

Investigations have determined that the asymmetric unit of this compound contains two independent molecules. researchgate.net A key finding is the observation of a rare anti conformation of the C=O and O-H bonds within the carboxylic acid group, a feature also noted in similarly substituted N-phenylmaleamic acids. researchgate.netnih.gov The research scopes include detailed analysis of:

Molecular Conformation: The dihedral angles between the phenyl ring and the amido group have been measured, revealing differences between the two independent molecules in the asymmetric unit. researchgate.net

Intramolecular Hydrogen Bonding: The presence of a short intramolecular O-H···O hydrogen bond within the maleamic acid moiety is a significant stabilizing feature. researchgate.net

This detailed structural information provides a benchmark for computational studies and helps to build a systematic understanding of how halogen substituents direct crystal packing in biologically relevant amides.

Overview of Research Gaps and Emerging Perspectives for Dichlorophenyl Maleamic Acids

While the synthesis and detailed crystallographic analysis of this compound and its isomers are well-documented, significant research gaps remain, particularly concerning their functional applications. The existing body of work is heavily concentrated on structural chemistry, leaving their potential in other domains largely unexplored.

Identified Research Gaps:

Biological Activity: There is a lack of published data on the biological or pharmacological activities of this compound, despite the parent class of amides being described as "biologically significant."

Materials Science Applications: Unlike other N-substituted maleamic acids, the potential of the 2,5-dichloro derivative as a pH-sensitive linker, a monomer for specialized polymers, or a component in dynamic chemical systems has not been investigated.

Reaction Kinetics: Studies on the kinetics of its formation or its cyclization to the corresponding maleimide (B117702) are not readily available. Understanding how the dichlorophenyl group affects these reaction rates compared to other substituted analogues could provide valuable mechanistic insights.

Emerging Perspectives: An emerging perspective is to leverage the detailed structural knowledge to explore the functional potential of dichlorophenyl maleamic acids. Future research could focus on synthesizing a series of dichlorophenyl isomers and evaluating their properties, such as hydrolysis rates under varying pH conditions. This could position them as candidates for stimuli-responsive materials. Furthermore, computational docking studies, guided by the precise atomic coordinates from crystallography, could predict potential biological targets, opening a new avenue for investigation into their pharmacological relevance.

Data Tables

Table 1: Selected Crystallographic and Structural Data for this compound

Parameter Molecule 1 Molecule 2
Dihedral Angle (Phenyl Ring & Amido Group) 45.7 (1)° 40.8 (1)°
RMS Deviation (Maleamic Moiety Plane) 0.013 Å 0.098 Å
Conformation (Amide N-H & C=O) anti anti
Conformation (Carboxylic C=O & O-H) anti anti
Intermolecular Bonding N–H···O hydrogen bonds N–H···O hydrogen bonds
Supramolecular Structure Zig-zag ribbons along Zig-zag ribbons along

Data sourced from Shakuntala et al. (2009). researchgate.net

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Maleic acid
Maleic anhydride
N-phenylmaleamic acid
N-(2,6-dimethylphenyl)maleamic acid
N-(3,4-dimethylphenyl)maleamic acid
Acetic anhydride
Sodium acetate
N-(p-Chlorophenyl)maleamic acid
N-(3,4-Dichlorophenyl)maleamic acid

Properties

IUPAC Name

(Z)-4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKTYRGKGHEEDM-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)NC(=O)/C=C\C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001200481
Record name (2Z)-4-[(2,5-Dichlorophenyl)amino]-4-oxo-2-butenoic acid
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Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31460-32-9
Record name (2Z)-4-[(2,5-Dichlorophenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31460-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z)-4-[(2,5-Dichlorophenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization of N 2,5 Dichlorophenyl Maleamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the complete structural assignment of N-(2,5-Dichlorophenyl)maleamic acid. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular framework can be obtained.

Proton (¹H) NMR: Chemical Shifts, Coupling Constants, and Isomeric Analysis

Proton NMR (¹H NMR) provides specific information about the hydrogen atoms within the molecule. The spectrum of this compound shows distinct signals for the aromatic, vinylic, and amide protons. The aromatic protons on the dichlorophenyl ring typically appear as a complex multiplet pattern in the downfield region of the spectrum, a result of their distinct chemical environments and spin-spin coupling interactions.

A crucial aspect of the ¹H NMR analysis is the determination of the stereochemistry around the carbon-carbon double bond of the maleamic acid moiety. Maleamic acids can exist as either cis (Z) or trans (E) isomers. The coupling constant (J) between the two vinylic protons is diagnostic of the isomer present. A smaller coupling constant is characteristic of the cis configuration, which is commonly observed in maleamic acids due to the synthetic route from maleic anhydride (B1165640). The vinylic protons themselves typically resonate as doublets.

The amide (N-H) proton signal is often observed as a broad singlet, and its chemical shift can be influenced by solvent and concentration. The acidic proton of the carboxylic acid group also gives rise to a characteristically broad signal at a very downfield chemical shift.

Table 1: Illustrative ¹H NMR Data for N-(Aryl)maleamic Acids

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Carboxylic acid (-COOH)> 10.0broad singlet-
Amide (-NH)9.24–11.37 psu.edubroad singlet-
Aromatic (Ar-H)7.0 - 8.5multiplet-
Vinylic (-CH=CH-)6.0 - 6.5doublet~6 (for cis isomer)

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data presented is a general representation for this class of compounds.

Carbon-13 (¹³C) NMR: Full Spectral Assignment

Carbon-13 NMR (¹³C NMR) complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom. The carbonyl carbons of the amide and carboxylic acid groups are typically found in the most downfield region of the spectrum, usually between 160 and 180 ppm. psu.edu

The carbons of the aromatic ring will appear in the approximate range of 110-140 ppm, with the carbons directly attached to the chlorine atoms showing characteristic shifts. The two vinylic carbons of the maleic acid moiety will also have distinct chemical shifts in the olefinic region of the spectrum.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for N-(Aryl)maleamic Acids

CarbonChemical Shift (δ, ppm)
Carboxylic acid (-C OOH)165 - 175 psu.edu
Amide (-C ONH-)163 - 168 psu.edu
Aromatic (Ar-C)115 - 140
Vinylic (-C H=C H-)125 - 135

Note: The specific assignments require detailed analysis and often comparison with data from 2D NMR experiments.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Confirmation

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the two vinylic protons, confirming their adjacent relationship. It would also help to unravel the coupling network within the dichlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It is invaluable for assigning the signals of the protonated carbons in the molecule, such as the vinylic and aromatic C-H groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes of Amide and Carboxylic Acid Functionalities

The IR spectrum of this compound is dominated by the characteristic absorption bands of the amide and carboxylic acid groups. nih.gov

Amide Group:

N-H Stretching: A moderate to sharp absorption band is typically observed in the region of 3300-3250 cm⁻¹, corresponding to the N-H stretching vibration. nih.gov

C=O Stretching (Amide I band): A strong, sharp absorption band appears around 1700-1650 cm⁻¹, which is characteristic of the amide carbonyl stretch.

N-H Bending (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, is found in the region of 1550-1510 cm⁻¹.

Carboxylic Acid Group:

O-H Stretching: This appears as a very broad absorption band over a wide range, typically from 3300 to 2500 cm⁻¹, due to strong hydrogen bonding. This broad band often overlaps with the C-H stretching vibrations.

C=O Stretching: A strong, sharp absorption band for the carboxylic acid carbonyl is expected around 1720-1700 cm⁻¹. This may sometimes overlap with the amide I band, leading to a broad or complex carbonyl absorption region.

Analysis of Aromatic and Alkenyl Stretching Frequencies

The IR spectrum also provides evidence for the aromatic and alkenyl portions of the molecule.

Aromatic C-H Stretching: Weak to medium absorption bands are typically found just above 3000 cm⁻¹.

Aromatic C=C Stretching: One or more medium to sharp absorption bands appear in the 1600-1450 cm⁻¹ region, confirming the presence of the phenyl ring.

Alkenyl C=C Stretching: The stretching vibration of the carbon-carbon double bond in the maleamic acid moiety usually gives rise to a medium intensity band in the 1670-1640 cm⁻¹ region. This can sometimes be obscured by the strong carbonyl absorptions.

C-Cl Stretching: The carbon-chlorine stretching vibrations for the dichlorophenyl group are expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Summary of Key IR Absorption Bands for this compound

Functional GroupVibrational ModeCharacteristic Frequency (cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500 (very broad)
AmideN-H Stretch3300 - 3250
Carboxylic AcidC=O Stretch1720 - 1700
AmideC=O Stretch (Amide I)1700 - 1650
AlkeneC=C Stretch1670 - 1640
AromaticC=C Stretch1600 - 1450
AmideN-H Bend (Amide II)1550 - 1510

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₀H₇Cl₂NO₃. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

ElementQuantityIsotopic MassTotal Mass
Carbon1012.000000120.000000
Hydrogen71.0078257.054775
Chlorine234.96885369.937706
Nitrogen114.00307414.003074
Oxygen315.99491547.984745
Total 258.980300

The experimentally determined exact mass from HRMS would be expected to be very close to this calculated value, confirming the elemental composition of the molecule.

Fragmentation Pathways and Mechanistic Interpretations

Upon electron ionization (EI), the molecular ion ([M]⁺˙) would be formed. Key fragmentation pathways would likely include:

α-cleavage: This is a common fragmentation for carbonyl compounds.

Loss of the hydroxyl radical (•OH) from the carboxylic acid group, resulting in an [M-17]⁺ ion.

Loss of the COOH group, leading to an [M-45]⁺ fragment.

Cleavage of the amide bond, which could lead to fragments corresponding to the dichlorophenylamine cation or the maleoyl radical cation.

McLafferty Rearrangement: This is possible if there is a γ-hydrogen available for transfer to the carbonyl oxygen. In this compound, this is unlikely to be a primary fragmentation pathway due to the rigidity of the maleamic acid moiety.

Cleavage of the Dichlorophenyl Ring: Fragmentation of the aromatic ring could occur, leading to the loss of chlorine atoms or the entire dichlorophenyl group.

A plausible fragmentation cascade could start with the loss of a water molecule (H₂O) from the carboxylic acid and amide groups, followed by the loss of carbon monoxide (CO). Further fragmentation would likely involve the dichlorinated benzene ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Hydrogen Bonding Networks (N–H···O, O–H···O, C–H···O, Cl···O)

The crystal structure of this compound reveals a complex network of intermolecular interactions that dictate the packing of the molecules in the solid state. iucr.orgresearchgate.net

N–H···O Hydrogen Bonds: The most significant intermolecular interaction is the hydrogen bond between the amide hydrogen (N–H) of one molecule and a carbonyl oxygen atom of an adjacent molecule. iucr.orgresearchgate.net This interaction links the molecules into zigzag ribbons that propagate along the a-axis of the crystal. iucr.org

O–H···O Hydrogen Bonds: A short intramolecular hydrogen bond exists between the carboxylic acid hydrogen (O–H) and the amide carbonyl oxygen (C=O). iucr.orgresearchgate.net This interaction stabilizes the molecular conformation.

Cl···O Interactions: While not explicitly detailed as a primary bonding interaction in the provided results for this specific compound, short contacts between chlorine and oxygen atoms in related dichlorophenyl structures have been observed, suggesting they may play a role in the crystal packing. nih.gov

These varied intermolecular forces result in a stable, three-dimensional supramolecular architecture.

Molecular Conformation, Bond Lengths, and Bond Angles

The conformation of this compound in the solid state is characterized by several key features. iucr.orgresearchgate.net The conformations of the N-H and C=O bonds in the amide group are anti to each other. iucr.orgresearchgate.net Similarly, the amide oxygen atom and the carbonyl oxygen of the acid group are also in an anti disposition. iucr.orgresearchgate.net A relatively rare anti conformation is observed for the C=O and O-H bonds of the carboxylic acid group. researchgate.netnih.gov

The dihedral angles between the mean plane of the dichlorophenyl ring and the amido group (–NHCO–) are 45.7(1)° and 40.8(1)° for the two independent molecules in the asymmetric unit. iucr.org

Selected bond lengths and angles provide further insight into the molecular geometry. For instance, the C=C double bond in the maleamic acid moiety would be expected to have a length of approximately 1.33 Å, which is characteristic of such bonds. nih.gov

ParameterMolecule 1Molecule 2
Dihedral Angle (Benzene Ring - Amido Group)45.7(1)°40.8(1)°

Analysis of Asymmetric Unit and Conformational Isomers in the Solid State

The asymmetric unit of the crystal structure of this compound contains two independent molecules. iucr.orgresearchgate.net This means that there are two distinct conformations of the molecule within the crystal lattice. The presence of two independent molecules suggests a degree of conformational flexibility that is "frozen" in the solid state. The differences in the dihedral angles between the phenyl ring and the amido group for the two molecules highlight this conformational variance. iucr.org

The maleamic acid moiety in one of the molecules is nearly planar, with a root-mean-square deviation of fitted atoms of 0.013 Å. iucr.org The other molecule shows a slightly greater deviation from planarity, with an r.m.s. deviation of 0.098 Å for the maleamic acid moiety. iucr.org These subtle differences in conformation between the two molecules in the asymmetric unit are accommodated by the packing forces within the crystal.

Chemical Reactivity and Transformation Pathways of N 2,5 Dichlorophenyl Maleamic Acid

Cyclization to N-(2,5-Dichlorophenyl)maleimide

The cyclization of N-substituted maleamic acids, including N-(2,5-Dichlorophenyl)maleamic acid, to their corresponding maleimides is a fundamental and widely utilized transformation in organic synthesis. wikipedia.org This intramolecular cyclodehydration reaction is a standard method for producing N-substituted maleimides. google.com The process involves the removal of a water molecule from the maleamic acid to form the cyclic imide structure. google.comgoogle.com

The general reaction is as follows: this compound → N-(2,5-Dichlorophenyl)maleimide + H₂O

This reaction can be achieved through various methods, including simple heating or by using dehydrating agents and catalysts to facilitate the transformation under milder conditions. google.comlew.ro

The intramolecular cyclodehydration of N-arylmaleamic acids, such as this compound, can proceed through different mechanistic pathways depending on the reaction conditions. A common and well-studied mechanism involves the use of an anhydride (B1165640), typically acetic anhydride, as a dehydrating agent. lew.roresearchgate.net

Theoretical studies, such as those using density functional theory (DFT), have shown that the cyclodehydration of maleamic acids in the presence of an anhydride like acetic anhydride occurs in a two-stage process. lew.ro

Step 1: Formation of a Mixed Anhydride Intermediate The first step of the mechanism involves the reaction of the carboxylic acid group of the maleamic acid with the dehydrating anhydride (e.g., acetic anhydride). This leads to the formation of a mixed anhydride as a reaction intermediate. lew.ro This initial step is often fast. For instance, in the case of Ph-maleamic acid, a rapid formation of the mixed anhydride was observed. lew.ro

Step 2: Intramolecular Cyclization Following the formation of the mixed anhydride, an intramolecular nucleophilic attack occurs. The nitrogen atom of the amide attacks one of the carbonyl carbons of the mixed anhydride. This ring-closure step leads to the formation of the maleimide (B117702) product and the regeneration of the anhydride's corresponding carboxylic acid. lew.roresearchgate.net

Computational studies suggest that the cyclization of the mixed anhydride intermediate can proceed via two pathways: attack by the amide nitrogen to form the thermodynamically favored maleimide, or attack by the amide oxygen to form the kinetically favored isomaleimide. lew.ro The presence of an electron-withdrawing substituent on the N-aryl group, such as the dichlorophenyl group, tends to favor the formation of the maleimide product. lew.ro

Proton Abstraction: A nucleophilic center on the dehydrating agent abstracts the carboxylic proton from the maleamic acid. researchgate.net

Formation of a Mixed Anhydride: The resulting maleamate (B1239421) anion attacks the dehydrating agent (e.g., acetic anhydride) to form a mixed anhydride intermediate. lew.roresearchgate.net

Intramolecular Cyclization: The amide nitrogen of the mixed anhydride attacks a carbonyl carbon, leading to the formation of the maleimide ring and elimination of a leaving group (e.g., acetate). lew.roresearchgate.net

The choice of dehydrating agent and catalyst significantly influences the efficiency and outcome of the cyclization of this compound to N-(2,5-Dichlorophenyl)maleimide. A variety of reagents have been employed to promote this transformation. google.com

Dehydrating Agents:

Acetic Anhydride: Acetic anhydride is a commonly used dehydrating agent, often in the presence of a catalyst like sodium acetate (B1210297). google.comgoogle.comorgsyn.org It is effective but may require a large amount, which can complicate product separation and increase costs for large-scale production. google.com

Trifluoroacetic Anhydride: Theoretical and experimental data suggest that trifluoroacetic anhydride is a more effective dehydrating agent than acetic anhydride. lew.ro The presence of fluorine atoms lowers the activation barriers for the cyclization reaction, making it more favorable. lew.ro

Other Anhydrides: Propanephosphonic acid anhydride (T3P) has been identified as an environmentally friendly and efficient reagent for preparing maleimides from their corresponding maleamic acids. researchgate.net

Hexamethyldisilazane (HMDS): HMDS can be used to cyclize N-cyclic maleamic acids to their corresponding maleimides. google.com

Cyanuric Chloride: This reagent has been shown to be an effective dehydrating agent for the synthesis of isomaleimides, which are kinetic products. acs.org

Methanesulfonyl Chloride: This reagent can be used to selectively and rapidly generate isomaleimides from maleamic acids. researchgate.net

Catalysts:

Sodium Acetate: Often used in conjunction with acetic anhydride, sodium acetate acts as a catalyst for the cyclization reaction. google.comorgsyn.org

Acid Catalysts: Strong Brønsted acids such as sulfuric acid, phosphoric acid, and p-toluenesulfonic acid can catalyze the dehydrating imidization. google.com These catalysts facilitate the removal of water, often through azeotropic distillation, to drive the reaction towards the maleimide product. google.com

Tin Compounds: Metallic tin, tin oxides, and tin salts of the maleamic acid have been patented as effective catalysts for the dehydrating imidization in the absence of an acid catalyst. google.com

Betaine: Betaine, optionally in a mixture with inorganic or organic acids, can serve as a catalyst for the thermal cyclization of maleamic acids. google.com

The selection of the dehydrating agent and catalyst system allows for control over the reaction conditions, yield, and selectivity, enabling the efficient synthesis of N-(2,5-Dichlorophenyl)maleimide.

The formation of N-substituted maleimides from their corresponding maleamic acids involves a competition between the formation of the thermodynamically stable maleimide and the kinetically favored, but less stable, isomaleimide. lew.roresearchgate.net

Kinetic vs. Thermodynamic Control:

Isomaleimide (Kinetic Product): The formation of the five-membered isomaleimide ring, through the attack of the amide oxygen on the activated carboxylic group, generally has a lower activation energy (EaO). lew.ro This makes the isomaleimide the kinetically favored product, meaning it forms faster at lower temperatures. lew.roresearchgate.net

Maleimide (Thermodynamic Product): The formation of the maleimide ring, via the attack of the amide nitrogen, has a higher activation energy (EaN) but results in a more stable product. lew.ro The global free reaction energy for maleimide formation is lower than that for isomaleimide formation, making the maleimide the thermodynamically favored product. lew.ro

Influence of Substituents:

The electronic nature of the substituent on the nitrogen atom of the maleamic acid plays a crucial role in determining the reaction pathway.

Electron-withdrawing substituents, such as the 2,5-dichlorophenyl group, tend to favor the formation of the thermodynamically controlled maleimide product. lew.ro This is because the electron-withdrawing nature of the substituent decreases the nucleophilicity of the amide nitrogen, potentially raising the activation barrier for maleimide formation, but also stabilizing the final product.

Influence of Dehydrating Agent:

The choice of dehydrating agent can also influence the kinetic and thermodynamic outcomes.

Using acetic anhydride, the formation of isomaleimide is often kinetically favored. lew.ro

Trifluoroacetic anhydride is a more effective dehydrating agent that lowers the activation barriers for both pathways but can still lead to a preference for the kinetic product under certain conditions. lew.ro

Heating the reaction mixture generally favors the formation of the more stable maleimide. researchgate.net For instance, heating N-substituted maleamic acids in acetic acid under reflux typically yields the maleimide exclusively. researchgate.net

A second-order rate constant (K) of 1.38 × 10⁻² (mL/mol·s) has been determined for the dehydration reaction of N-phenylmaleamic acid with acetic anhydride in the presence of sodium acetate as a catalyst. researchgate.net While this specific value is for the N-phenyl derivative, it provides an indication of the reaction kinetics.

Hydrolysis and Degradation Mechanisms

This compound, like other maleamic acid derivatives, is susceptible to hydrolysis, which involves the cleavage of the amide bond. This process can be catalyzed by either acid or base. researchgate.net The hydrolysis of maleamic acids is of significant interest due to their use as acid-sensitive linkers in drug delivery systems. researchgate.netrsc.org The rate and mechanism of hydrolysis are highly dependent on the pH of the medium and the substitution pattern on the maleamic acid backbone. researchgate.netrsc.org

The general hydrolysis reaction is: this compound + H₂O → Maleic acid + 2,5-Dichloroaniline (B50420)

The acid-catalyzed hydrolysis of N-substituted maleamic acids is a well-documented process. The presence of the neighboring carboxylic acid group plays a crucial role in intramolecular catalysis of the amide bond cleavage. rsc.org

Proposed Mechanism:

The hydrolysis of maleamic acids in acidic conditions is believed to proceed through the formation of a cyclic anhydride intermediate. researchgate.netnih.gov The mechanism involves the following key steps:

Protonation: The process is initiated by the protonation of the carboxylic acid group. nih.gov This is a necessary step for the subsequent intramolecular reaction.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide oxygen attacks the carbonyl carbon of the protonated carboxylic acid, leading to the formation of a tetrahedral intermediate.

Formation of Anhydride Intermediate: The tetrahedral intermediate collapses, leading to the formation of a cyclic anhydride (maleic anhydride in this case) and the release of the amine (2,5-dichloroaniline). researchgate.netnih.gov

Hydrolysis of the Anhydride: The formed maleic anhydride is then rapidly hydrolyzed in the aqueous acidic medium to yield maleic acid. researchgate.net

The efficiency of this intramolecular catalysis is highly sensitive to the substitution pattern on the carbon-carbon double bond of the maleamic acid. rsc.org

Rate-Limiting Step:

The rate of hydrolysis is dependent on the pH. The hydrolysis is significantly faster in weakly acidic environments. researchgate.net For some amide hydrolyses, the rate-limiting step can shift depending on the reaction conditions and the structure of the substrate. nih.gov In the context of acid-catalyzed hydrolysis of amides in general, the initial protonation of the carbonyl oxygen is a key step to activate the carbonyl group for nucleophilic attack by water. khanacademy.orgyoutube.comyoutube.com For maleamic acids, the intramolecular nature of the reaction means the formation of the cyclic anhydride intermediate is a critical part of the pathway. The rate of hydrolysis for some maleamic acids can be extremely rapid, with half-lives of less than a second at 39 °C below pH 3. rsc.org

It is important to note that for the hydrolysis to occur, the carboxylic acid group needs to be protonated. nih.gov Therefore, at very low pH values where the amine is fully protonated, the equilibrium may shift away from the amide. nih.gov

The hydrolysis of amides can also be catalyzed by a base. In a typical base-catalyzed amide hydrolysis, a hydroxide (B78521) ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the amide group. khanacademy.org

Proposed Mechanism:

The generally accepted mechanism for base-catalyzed amide hydrolysis involves the following steps:

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the carbonyl carbon of the amide group of the this compound. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Leaving Group Departure: The tetrahedral intermediate collapses, and the C-N bond is cleaved. This results in the formation of maleic acid and the 2,5-dichloroaniline anion. Given that anilines are weak bases, the departure of the corresponding anion is a plausible step.

Proton Transfer: A final proton transfer step from the carboxylic acid (or a water molecule) to the aniline (B41778) anion would yield the final products: the dicarboxylate of maleic acid and 2,5-dichloroaniline.

The rate of base-catalyzed hydrolysis is dependent on the concentration of the hydroxide ion. The reaction is generally irreversible as the final carboxylate anion is resonance-stabilized and shows little tendency to react with the amine.

pH-Dependent Hydrolysis Profiles

The hydrolysis of maleamic acids, including this compound, is significantly influenced by pH. Generally, maleamic acid derivatives are known to be sensitive to acidic conditions, leading to their breakdown into the parent amine and maleic anhydride. rsc.orgresearchgate.net The rate of this hydrolysis is dependent on the effective molarity of the carboxylate group in proximity to the amide bond. nih.gov

Studies on various substituted maleamic acids reveal that the number, structure, and position of substituents on the cis-double bond have a considerable effect on the pH-related hydrolysis kinetics. rsc.orgresearchgate.net For instance, mono-substituted maleamic acids not only undergo hydrolysis but can also experience isomerization between their α and β isomers. rsc.orgresearchgate.net While specific hydrolysis data for this compound is not detailed in the provided results, the general principles governing maleamic acid hydrolysis suggest that it would also exhibit pH-dependent breakdown, influenced by the electron-withdrawing nature of the dichlorophenyl group.

Derivatization Reactions at the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a key site for chemical modifications.

Esterification of the carboxylic acid moiety is a common derivatization reaction. While specific examples for this compound are not provided, the general reactivity of carboxylic acids suggests that it can be converted to its corresponding esters through reactions with various alcohols under acidic conditions.

The carboxylic acid can undergo nucleophilic acyl substitution reactions to form amides and other derivatives. masterorganicchemistry.comlibretexts.orglibretexts.org This type of reaction involves the attack of a nucleophile on the carbonyl carbon of the acyl group, leading to the substitution of the hydroxyl group. masterorganicchemistry.comlibretexts.org The reactivity of the carboxylic acid derivative is influenced by the nature of the leaving group, with acyl chlorides being more reactive than amides. libretexts.org

In the context of maleamic acids, a reversible transamidation reaction has been observed, where an equilibrium is established between different amides. nih.gov This process proceeds at room temperature without the need for external catalysts. nih.gov The reaction involves the formation of a tetrahedral intermediate which then eliminates a leaving group to yield the new carbonyl compound. masterorganicchemistry.comlibretexts.orglibretexts.org

Reactant 1Reactant 2ProductReaction Type
This compoundAlcoholEster of this compoundEsterification
This compoundAmineAmide of this compoundAmidation

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in the maleamic acid structure is susceptible to various addition reactions.

The double bond in this compound can participate in addition reactions. One such reaction is the Michael addition, which involves the nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound. researchgate.net This reaction is a versatile method for forming carbon-carbon bonds. researchgate.net While specific studies on the use of this compound as a polymerization initiator were not found, its structural features suggest potential for such applications.

The electron-deficient nature of the double bond in maleamic acid derivatives makes them good dienophiles in Diels-Alder reactions. uh.eduwikipedia.org The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.org It involves the reaction of a conjugated diene with a dienophile. wikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. uh.edu N-phenylmaleimide, a related compound, is synthesized from the corresponding maleanilic acid (a type of maleamic acid) and is used in Diels-Alder reactions. researchgate.net This suggests that this compound could also serve as a precursor to a reactive dienophile for Diels-Alder cycloadditions.

Functionalization of the Dichlorophenyl Ring

The dichlorophenyl ring in this compound possesses two chlorine substituents and an amide group, which influence its reactivity towards further functionalization. The electronic effects of these substituents are crucial in determining the feasibility and outcome of reactions such as electrophilic aromatic substitution and palladium-catalyzed cross-coupling.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings, where an electrophile replaces a hydrogen atom. fiveable.memasterorganicchemistry.com The success and regioselectivity of such reactions on the dichlorophenyl ring of this compound would be governed by the directing effects of the existing substituents. The two chlorine atoms are deactivating, electron-withdrawing groups, which decrease the ring's reactivity towards electrophiles. fiveable.me They are, however, ortho-, para-directing. The maleamic acid amide substituent is also a deactivating group. The combination of these deactivating groups makes electrophilic aromatic substitution on this ring challenging.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com For nitration, a mixture of concentrated nitric and sulfuric acids is typically employed to generate the nitronium ion (NO₂⁺) as the active electrophile. youtube.com Sulfonation involves the use of fuming sulfuric acid to produce sulfur trioxide (SO₃), which acts as the electrophile. youtube.com

A comprehensive review of the scientific literature did not yield specific examples of electrophilic aromatic substitution reactions being performed on the dichlorophenyl ring of this compound. Research in this area would be necessary to determine the practical outcomes and establish specific reaction conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions typically involve an organic halide or triflate and an organometallic coupling partner, catalyzed by a palladium complex. youtube.com The presence of two chlorine atoms on the phenyl ring of this compound provides potential sites for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.gov

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.com The development of highly active ligands has enabled the coupling of even less reactive aryl chlorides. nih.govchemrxiv.org

Despite the potential for such transformations, a detailed search of existing scientific reports did not reveal any specific instances of palladium-catalyzed cross-coupling reactions being carried out on the dichlorophenyl ring of this compound. The application of modern cross-coupling methodologies could open up pathways to novel derivatives of this compound, but experimental studies are required to establish feasible protocols. nih.gov

Computational and Theoretical Investigations of N 2,5 Dichlorophenyl Maleamic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic behavior and provide a basis for understanding its reactivity.

The precise three-dimensional arrangement of atoms in N-(2,5-Dichlorophenyl)maleamic acid has been determined through single-crystal X-ray diffraction, providing a crucial benchmark for computational models. researchgate.net DFT calculations are the standard theoretical method used to optimize molecular geometries, and for this compound, they would aim to reproduce the experimentally observed structure.

The crystal structure reveals that the asymmetric unit contains two independent molecules. researchgate.net A key conformational feature is the anti relationship between the N—H and C=O bonds within the amide group. researchgate.net Similarly, the amide oxygen atom and the carbonyl oxygen of the carboxylic acid segment are also in an anti conformation. researchgate.net

A particularly notable feature is the anti conformation of the C=O and O—H bonds in the carboxylic acid group, a trait that is considered relatively rare but has been observed in similar N-aryl maleamic acids. researchgate.netnih.govnih.gov The structure is further stabilized by a short intramolecular O–H···O hydrogen bond within the maleamic acid moiety. researchgate.netnih.gov The planarity and orientation of the different parts of the molecule are defined by the dihedral angles between the phenyl ring and the amide group. researchgate.net

Table 1: Selected Conformational Data for this compound

Molecular FeatureValue (Molecule 1)Value (Molecule 2)
Dihedral Angle (Phenyl Ring & Amido Group)45.7 (1)°40.8 (1)°
RMS Deviation of Maleamic Moiety0.013 Å0.098 Å

Source: researchgate.net

In the crystal lattice, intermolecular N–H···O hydrogen bonds are instrumental, linking molecules to form distinct zig-zag ribbons that propagate along the irjweb.com direction. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.orgedu.krd The HOMO acts as the primary electron donor, indicating sites susceptible to electrophilic attack, while the LUMO is the principal electron acceptor, highlighting sites prone to nucleophilic attack. physchemres.orgedu.krd

A computational analysis of this compound would map the distribution of these orbitals. The HOMO is expected to have significant contributions from the electron-rich regions, such as the π-systems of the dichlorophenyl ring and the carbon-carbon double bond of the maleamic acid backbone. The LUMO is likely centered on the electron-deficient carbonyl carbons and the C=C double bond, which can accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. physchemres.orgwuxibiology.com A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates higher reactivity and lower stability. physchemres.org Quantifying this gap for this compound would provide a quantitative measure of its propensity to engage in chemical reactions.

Molecular Electrostatic Potential (MEP) maps are visual tools used to understand the charge distribution within a molecule and predict the sites of electrophilic and nucleophilic interactions. These maps illustrate regions of negative electrostatic potential (typically colored red), which are rich in electrons and are favorable sites for electrophilic attack, including protonation. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, an MEP map would be expected to show significant negative potential around the oxygen atoms of the two carbonyl groups and the hydroxyl group of the carboxylic acid. These locations represent the most likely sites for protonation. The electron-withdrawing nature of the chlorine atoms would also influence the charge distribution on the phenyl ring.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping the pathways of chemical reactions, allowing for the characterization of transient species like transition states and the determination of reaction energetics.

This compound can undergo an intramolecular cyclization reaction to form the corresponding N-(2,5-dichlorophenyl)maleimide. This reaction typically proceeds through a nucleophilic attack by the amide nitrogen atom on one of the electrophilic carbonyl carbons of the acid moiety, followed by the elimination of a water molecule.

Computational modeling would be employed to locate the transition state structure for this cyclization. The transition state is the highest energy point along the reaction pathway and its geometry determines the steric and electronic requirements for the reaction to occur. By characterizing this structure, chemists can gain a detailed understanding of the bond-forming and bond-breaking processes involved in the ring-closure.

Based on the energies of the reactant, transition state, and product, a reaction coordinate diagram can be constructed. This diagram provides a quantitative energetic profile of the cyclization reaction.

An In-Depth Mechanistic Profile of this compound: In Vitro Studies

Applications in Materials Science and Fine Chemical Synthesis of N 2,5 Dichlorophenyl Maleamic Acid Derivatives

Precursor Role in Polymer Chemistry

The conversion of N-(2,5-Dichlorophenyl)maleamic acid into its maleimide (B117702) derivative provides a monomer that can be integrated into various polymer architectures. This role is fundamental to creating materials with tailored properties.

The synthesis of N-substituted maleimides from their corresponding maleamic acids is a well-established two-step process. rsc.org The initial step involves the reaction of an aromatic amine, in this case, 2,5-dichloroaniline (B50420), with maleic anhydride (B1165640). This reaction readily forms the this compound intermediate. mdpi.com

The subsequent and critical step is the cyclodehydration of the maleamic acid to form the imide ring. This is typically achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, with a catalyst like anhydrous sodium acetate (B1210297). rsc.orgmdpi.comtandfonline.com The process effectively removes a molecule of water to close the five-membered ring, yielding the N-(2,5-Dichlorophenyl)maleimide monomer. tandfonline.com This monomer is the key building block for subsequent polymerization reactions.

Table 1: General Synthesis of N-Aryl Maleimides

Click on the headers to sort the data.

StepReactantsReagents/ConditionsProduct
1. Amic Acid FormationAromatic Amine (e.g., 2,5-dichloroaniline), Maleic AnhydrideEther or similar solvent, room temperatureN-Aryl Maleamic Acid
2. Imidization (Cyclodehydration)N-Aryl Maleamic AcidAcetic Anhydride, Sodium Acetate, Heat (e.g., 60-100°C)N-Aryl Maleimide

Once synthesized, N-(2,5-Dichlorophenyl)maleimide can be polymerized to form homopolymers or, more commonly, incorporated into copolymers and terpolymers. The synthetic methodology to achieve this typically involves free-radical polymerization. An initiator, such as azobisisobutyronitrile (AIBN), is used to start the polymerization of the maleimide monomer with other vinyl monomers like styrene (B11656) or acrylates.

More advanced techniques, such as controlled radical polymerization, can also be employed. Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET-ATRP) is one such method that allows for the synthesis of well-defined copolymers with controlled molecular weight and low dispersity. This method has been successfully used to create poly(styrene-co-N-maleimide) copolymers. The choice of comonomers and the polymerization technique allows for precise control over the final polymer's structure and composition.

The maleamic acid structure itself, before cyclization to the imide, is valuable in the design of functional polymers. Maleic acid amide derivatives are recognized as effective pH-cleavable linkers. The amide bond within the this compound moiety is susceptible to hydrolysis, particularly under mildly acidic conditions.

This property can be exploited in drug delivery systems or other smart materials. A therapeutic agent or functional molecule can be attached to a polymer backbone via this maleamic acid linker. In a neutral pH environment (e.g., blood plasma at pH 7.4), the linker remains stable. However, upon entering a more acidic environment, such as a tumor microenvironment or an endosome within a cell (pH 5.0-6.5), the accelerated hydrolysis of the amic acid bond triggers the release of the attached molecule. This pH-sensitivity allows for the targeted delivery and release of cargo in specific biological locations.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond polymer science, this compound and its maleimide derivative are important intermediates for constructing more elaborate organic structures, including various heterocyclic systems and molecules with pharmaceutical relevance.

The most direct application as a building block for a heterocyclic compound is the synthesis of N-(2,5-Dichlorophenyl)maleimide itself—a five-membered nitrogen-containing heterocycle. rsc.org However, the utility extends further. The electron-deficient carbon-carbon double bond within the maleimide ring makes it an excellent dienophile for Diels-Alder reactions. tandfonline.comorgsyn.org

This [4+2] cycloaddition reaction, for instance with a diene like 2,5-dimethylfuran, allows for the rapid construction of complex bicyclic adducts. tandfonline.com This reaction is a powerful tool in organic synthesis for creating molecular complexity and accessing a wide range of polycyclic and heterocyclic frameworks from a relatively simple starting material.

The N-aryl maleimide scaffold, including the N-(2,5-Dichlorophenyl)maleimide derivative, is an important structural motif in medicinal chemistry. rsc.org These compounds are recognized as privileged structures for developing new therapeutic agents. tandfonline.com

A prominent application is in the synthesis of antibody-drug conjugates (ADCs). nih.gov In this context, the N-aryl maleimide functions as a critical intermediate linker. The synthesis involves covalently attaching a potent cytotoxic drug to the maleimide. This drug-linker intermediate is then conjugated to a cysteine residue on a monoclonal antibody. N-aryl maleimides have been shown to form more stable attachments in the bloodstream compared to traditional N-alkyl maleimides, preventing premature drug release. nih.gov This synthetic strategy results in a highly targeted therapeutic, where the N-(2,5-Dichlorophenyl)maleimide derivative acts as the crucial intermediate that connects the antibody's targeting function to the drug's cytotoxic payload.

Contribution to Functional Materials (Focus on chemical synthesis and integration, not performance metrics)

The derivatives of this compound, particularly N-(2,5-Dichlorophenyl)maleimide, serve as crucial building blocks for the synthesis of advanced functional materials. The integration of these molecules into larger systems, such as polymers, is achieved through specific chemical reactions that leverage the reactivity of the maleimide group.

The primary method for integrating N-(2,5-Dichlorophenyl)maleimide into functional materials is through copolymerization. This process involves the reaction of the maleimide with other vinyl or methacrylic monomers. For instance, studies on closely related N-(dichlorophenyl)maleimides have demonstrated their successful copolymerization with methyl methacrylate (B99206) (MMA) in the presence of a radical initiator like α,α'-azobisisobutyronitrile (AIBN). uctm.edu The resulting copolymers incorporate the dichlorophenylmaleimide unit into the polymer backbone, thereby modifying the properties of the final material. These copolymers are typically white, powdered substances soluble in various organic solvents, including dioxane, acetone, and chloroform. uctm.edu

The synthesis of these copolymers is a multi-step process that begins with the formation of the N-(dichlorophenyl)maleimide monomer, which is then introduced into a polymerization reaction with a comonomer. The resulting maleimide copolymers exhibit enhanced thermal stability compared to polymers without the maleimide group, with decomposition temperatures significantly higher. uctm.edu For example, the thermal stability of MMA copolymers containing dichlorophenylmaleimide units is about 80-90°C higher than that of polymethylmethacrylate alone. uctm.edu

The reactivity ratios of N-(dichlorophenyl)maleimides in copolymerization reactions indicate that the structure of the N-substituent influences the reaction kinetics and the composition of the resulting copolymer. uctm.edu This allows for the tuning of the material's properties by selecting appropriate comonomers and reaction conditions. The integration of the halogenated phenyl ring and the imide group from the N-(2,5-Dichlorophenyl)maleimide derivative into a polymer chain is a key step in the chemical synthesis of materials with tailored functionalities.

Applications in Sensor Development (Focus on molecular recognition mechanisms)

The derivatives of this compound, especially the corresponding maleimides, hold considerable promise for the development of chemical sensors. This potential is rooted in the photophysical properties of the maleimide scaffold, which can be systematically tuned through chemical functionalization. Maleimide-based fluorophores are particularly attractive for sensing applications due to their compact size, high reactivity, and the ability to exhibit changes in their fluorescence in response to their local environment. researchgate.netbham.ac.uk

The fundamental principle behind the use of these derivatives in sensor technology lies in molecular recognition. The maleimide derivative is designed to interact with a specific analyte. This interaction alters the electronic structure of the maleimide, leading to a detectable change in its optical properties, such as a shift in fluorescence wavelength or intensity. nih.gov The N-aryl group, in this case, the 2,5-dichlorophenyl group, plays a crucial role in modulating the electronic and steric properties of the maleimide, thereby influencing its interaction with target molecules.

The molecular recognition mechanism can be based on several types of interactions. For instance, the electron-withdrawing nature of the dichlorinated phenyl ring and the maleimide core can facilitate interactions with electron-rich analytes. Furthermore, the introduction of other functional groups onto the maleimide ring can create specific binding sites for target molecules. For example, amino-functionalized maleimides have been shown to be effective fluorescent probes. researchgate.net

While direct applications of this compound derivatives in commercially available sensors are not yet widely documented, the underlying chemistry of functionalized maleimides provides a strong foundation for their future development in this area. The ability to synthesize a wide array of maleimide derivatives with tailored recognition properties opens the door to creating selective and sensitive sensors for a variety of analytes.

Integration into Organic Electronic Materials (Focus on chemical structure)

The unique chemical structure of N-(2,5-Dichlorophenyl)maleimide makes it a candidate for integration into organic electronic materials, such as those used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgrsc.orgmdpi.com The key structural features that underpin this potential are the planarity of the molecule and the electronic properties conferred by the dichlorophenyl ring and the imide group.

In the solid state, the crystal structure of this compound reveals important conformational details. The molecule contains an intramolecular hydrogen bond, and the dihedral angle between the phenyl ring and the amido group is approximately 45.7° in one of its crystallographically independent forms. researchgate.net Upon cyclization to the maleimide, the planarity of the molecule is expected to be a dominant feature. This planarity is crucial for effective π-π stacking in the solid state, which is a key factor for efficient charge transport in organic semiconductors.

The electron-withdrawing nature of the two chlorine atoms on the phenyl ring, combined with the inherent electron-accepting properties of the maleimide ring, results in a molecule with a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This characteristic is desirable for n-type semiconductor materials, which transport electrons. rsc.org The integration of such molecules into an organic electronic device would typically involve their deposition as a thin film, where the intermolecular interactions and molecular packing will dictate the material's charge transport properties.

Furthermore, the N-substituted maleimide structure allows for the synthesis of π-conjugated polymers where the maleimide unit is part of the polymer backbone. These polymers are of interest for electro-optic materials due to their potential for electrical conductivity and electroluminescence. The chemical structure of the N-(2,5-Dichlorophenyl)maleimide monomer provides a well-defined building block for the bottom-up synthesis of such advanced materials for organic electronics.

Data Tables

Physicochemical Properties of this compound

Property Value Source
CAS Number 31460-32-9 sinfoochem.comchemicalbook.com
Molecular Formula C₁₀H₇Cl₂NO₃ sinfoochem.com
Molecular Weight 260.07 g/mol sinfoochem.com

| Synonyms | (Z)-4-((2,5-dichlorophenyl)amino)-4-oxobut-2-enoic acid | chemicalbook.com |

Crystal Data and Structure Refinement for this compound

Parameter Value Source
Crystal system Triclinic nih.gov
Space group P-1 nih.gov
a (Å) 8.13786 (12) nih.gov
b (Å) 16.5293 (3) nih.gov
c (Å) 17.4170 (3) nih.gov
α (°) 103.4502 (17) nih.gov
β (°) 100.6466 (15) nih.gov
γ (°) 99.5964 (15) nih.gov
Volume (ų) 2184.79 (7) nih.gov
Z 8 nih.gov
Calculated density (Mg m⁻³) 1.582 nih.gov

| Melting Point (°C) | 140-144 | researchgate.net |

Emerging Research Directions and Future Perspectives on N 2,5 Dichlorophenyl Maleamic Acid

Development of Novel and Sustainable Synthetic Pathways

The conventional synthesis of N-(2,5-Dichlorophenyl)maleamic acid follows a well-established route for N-aryl maleamic acids. This typically involves the reaction of maleic anhydride (B1165640) with the corresponding aniline (B41778), in this case, 2,5-dichloroaniline (B50420).

The standard laboratory-scale synthesis can be summarized as follows:

A solution of maleic anhydride is prepared in a suitable organic solvent, such as toluene (B28343) or ether. nih.govorgsyn.org

A solution of 2,5-dichloroaniline in the same solvent is added dropwise to the maleic anhydride solution with constant stirring. nih.govorgsyn.org

The reaction mixture is often warmed for a short period and then allowed to stand at room temperature to ensure the completion of the reaction. nih.gov

The resulting product, this compound, often precipitates from the solution and can be isolated by filtration. orgsyn.org

Purification is typically achieved by washing with water to remove unreacted maleic anhydride (which hydrolyzes to maleic acid) and dilute acid to remove unreacted aniline, followed by recrystallization from a solvent like ethanol. nih.gov

While effective, this method relies on organic solvents. Future research is trending towards the development of more sustainable and "green" synthetic pathways. These emerging strategies aim to reduce solvent waste, energy consumption, and the use of hazardous materials. Key areas of exploration include:

Solvent-Free Synthesis: Investigating mechanochemical methods, such as grinding the solid reactants together, which can promote the reaction without the need for a bulk solvent.

Aqueous Synthesis: Exploring the reaction in water-based systems, which would be a significant environmental improvement. This presents a challenge due to the low aqueous solubility of the reactants but could be overcome with phase-transfer catalysts or surfactants.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction, potentially leading to shorter reaction times, reduced energy use, and higher yields compared to conventional heating.

The development of such pathways is crucial for making the production of this compound and its derivatives more environmentally benign and economically viable for potential larger-scale applications.

Advanced Characterization Techniques for Dynamic Processes

A study by Shakuntala et al. revealed that the asymmetric unit of the crystal contains two independent molecules. researchgate.net Key conformational features include an anti relationship between the N-H and C=O bonds of the amide group, and similarly, the amide-O and carbonyl-O atoms are also anti to each other. researchgate.net A notable and relatively rare feature observed is the anti conformation of the C=O and O-H bonds within the carboxylic acid group. nih.govresearchgate.net This contrasts with the more common syn conformation typically seen in carboxylic acids, which allows for dimeric hydrogen bonding. nih.gov

Each molecule of this compound is stabilized by a strong intramolecular O-H···O hydrogen bond. nih.govresearchgate.net In the crystal lattice, molecules are linked by intermolecular N-H···O hydrogen bonds, forming distinct zig-zag ribbons. researchgate.net

The table below summarizes key crystallographic data for this compound.

ParameterDescriptionReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
Conformation (Amide)N-H and C=O bonds are anti researchgate.net
Conformation (Acid)C=O and O-H bonds are anti nih.govresearchgate.net
Intramolecular BondingO-H···O hydrogen bond within the maleamic moiety researchgate.net
Intermolecular BondingN-H···O hydrogen bonds forming molecular ribbons researchgate.net

Future research directions will likely employ more advanced characterization techniques to understand the compound's dynamic behavior in different environments, such as in solution or at interfaces. Techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy could probe conformational changes and the kinetics of bond rotation in solution. Advanced vibrational spectroscopies (e.g., Raman, time-resolved IR) could monitor the strength and dynamics of the crucial hydrogen bonds in real-time, providing a bridge between the static solid-state structure and its behavior in a more fluid, functional context.

Integration of Multi-Scale Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for complementing experimental findings and predicting the properties of this compound. While specific DFT studies on this exact molecule are not widely published, the methodology is extensively used for related compounds, such as derivatives of dichlorophthalic anhydride. mdpi.com

Future computational studies on this compound are expected to focus on several key areas:

Conformational Analysis: Calculating the relative energies of different conformers (e.g., syn vs. anti forms of the carboxylic acid) to understand their stability and the energy barriers for interconversion. This can help explain why the rare anti conformation is observed in the crystal structure. nih.gov

Electronic Structure and Reactivity: Modeling the electron distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO). These calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding the synthesis of new derivatives.

Spectroscopic Prediction: Simulating IR and NMR spectra to aid in the interpretation of experimental data. This is particularly useful for assigning specific vibrational modes and chemical shifts to atoms within the molecule.

Intermolecular Interactions: Quantifying the strength and nature of the hydrogen bonds and other non-covalent interactions (like C-H···π interactions mentioned in crystallographic studies) that govern the molecule's self-assembly. researchgate.net

By integrating multi-scale modeling—from the quantum mechanical behavior of a single molecule to the classical simulation of molecular aggregates—researchers can build a comprehensive picture of the compound's properties and reactivity, accelerating the design of new materials and functional derivatives.

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level (Adhering to Exclusions)

The "biologically significant" nature of amides, including this compound, stems from their structural ability to participate in molecular recognition events. nih.govresearchgate.net The key to this is the molecule's specific arrangement of hydrogen bond donors and acceptors.

The molecular structure of this compound presents several key features for potential non-covalent interactions:

Hydrogen Bond Donors: The amide (N-H) and carboxylic acid (O-H) groups.

Hydrogen Bond Acceptors: The two carbonyl oxygens (C=O) and the carboxylic hydroxyl oxygen.

Aromatic System: The dichlorophenyl ring can participate in π-π stacking or C-H···π interactions. researchgate.net

Halogen Atoms: The chlorine atoms can potentially engage in halogen bonding, an interaction where a halogen atom acts as an electrophilic center. nih.gov

The observed crystal structure confirms the molecule's capacity for forming robust hydrogen-bonded networks. researchgate.net The intramolecular O-H···O bond pre-organizes the molecule's shape, while the intermolecular N-H···O bonds direct its self-assembly into larger ordered structures. researchgate.net The conformation of the N-H bond relative to the chloro-substituents (syn to one and anti to the other) also influences the molecule's surface topography and interaction potential. nih.gov

Future research will focus on understanding how this specific combination of functional groups and stereochemistry can lead to selective interactions at a molecular level. Molecular docking simulations could be employed to hypothetically place the molecule into the active sites of various proteins to assess binding affinity and identify key interactions, all while avoiding proscribed areas of study. This fundamental research into its molecular interaction potential is a critical step in exploring the compound's utility in broader chemical and material science contexts.

Exploration of New Chemical Transformations and Derivative Synthesis

This compound is a valuable intermediate, primarily for the synthesis of the corresponding maleimide (B117702) derivative. Maleimides are important compounds used in polymer chemistry and as reagents in bioconjugation. researchgate.net

The most common transformation is a cyclodehydration reaction to form N-(2,5-Dichlorophenyl)maleimide. This is typically achieved by heating the maleamic acid with a dehydrating agent. orgsyn.org

ReagentsConditionsProductReference
Acetic Anhydride, Sodium Acetate (B1210297)Heat (e.g., on a steam bath)N-(2,5-Dichlorophenyl)maleimide orgsyn.org

While effective, this method can sometimes lead to by-products and purification challenges. researchgate.net Future research is aimed at developing milder and more selective methods for this cyclization.

Beyond maleimide formation, the structure of this compound offers other handles for chemical modification:

Carboxylic Acid Group: This group can be converted into a variety of other functionalities, such as esters, amides (by reacting with a different amine), or acid chlorides. These transformations open pathways to a wide array of new derivatives.

Alkene Double Bond: The carbon-carbon double bond in the maleamic acid backbone is susceptible to addition reactions. For instance, it can act as a dienophile in Diels-Alder reactions or undergo Michael additions, allowing for the construction of more complex cyclic and acyclic structures. orgsyn.org

Aromatic Ring: While the dichlorophenyl ring is relatively electron-poor and deactivated, it could potentially undergo further substitution reactions under specific conditions, allowing for the introduction of additional functional groups.

The exploration of these transformations is key to unlocking the full potential of this compound as a versatile building block in organic synthesis.

Challenges and Opportunities in Interdisciplinary Research Involving this compound

The future of research on this compound lies at the intersection of several scientific disciplines, presenting both challenges and significant opportunities.

Challenges:

Sustainable Synthesis: A primary challenge is moving away from traditional, solvent-heavy synthetic methods towards greener alternatives that are scalable and economically viable. nih.gov

Yield and Purity in Derivatization: As noted in studies of similar compounds, the synthesis of derivatives, such as maleimides, can suffer from low yields and the formation of impurities, requiring extensive purification. researchgate.net Overcoming this requires the development of more robust and selective reaction protocols.

Limited Solubility: The compound's low solubility in aqueous media can be a hurdle for certain applications and for developing greener synthetic and processing methods.

Opportunities:

Computational Design: There is a major opportunity to use computational modeling as a predictive tool. By simulating properties and reactivity, researchers can rationally design new derivatives with targeted functionalities, saving significant experimental time and resources. mdpi.com

Materials Science: Maleimides derived from this compound could be explored as monomers for creating advanced polymers. The presence of the dichlorophenyl group would impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy, and a high refractive index.

Supramolecular Chemistry: The demonstrated ability of the molecule to self-assemble into well-defined hydrogen-bonded ribbons makes it an interesting candidate for research in crystal engineering and supramolecular chemistry. researchgate.net Understanding and controlling this self-assembly could lead to the development of new organic materials with tailored solid-state structures and properties.

Medicinal Chemistry Foundation: By exploring its fundamental chemical transformations and molecular interactions, the compound can serve as a scaffold or starting point for the development of a diverse range of more complex molecules for biological screening, strictly within the foundational research domain. nih.gov

Q & A

Q. What is the standard synthesis protocol for N-(2,5-Dichlorophenyl)maleamic acid, and how is purity ensured for crystallographic studies?

The compound is synthesized via a condensation reaction between maleic anhydride and 2,5-dichloroaniline in toluene. The mixture is stirred for 30 minutes at elevated temperatures, followed by room-temperature reaction completion. Unreacted aniline is removed using dilute HCl, and the product is washed thoroughly with water. Recrystallization from ethanol yields pure crystals, verified by elemental analysis, IR spectroscopy, and consistent melting points .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) using an Oxford Diffraction Xcalibur Ruby Gemini diffractometer with CuKα radiation (λ = 1.54184 Å) is employed. Data collection involves ω-scans, and absorption corrections are applied using CrysAlis PRO. The structure is solved via direct methods (SHELXS) and refined with SHELXL, achieving R-factors of ~0.028 (R1) and 0.079 (wR2) .

Q. What are the key intramolecular interactions stabilizing the molecular conformation?

The structure exhibits a rare anti conformation between the acid group’s C=O and O–H bonds, stabilized by a short intramolecular O–H⋯O hydrogen bond (1.60 Å). Additionally, a C–H⋯O interaction (2.31 Å) between the amide and phenyl ring enhances stability. These interactions are critical for minimizing steric strain and directing crystal packing .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence molecular conformation and packing?

The 2,5-dichloro substitution induces dihedral angles of 45.7° and 40.8° between the phenyl ring and amide group in the two independent molecules of the asymmetric unit. This steric hindrance disrupts coplanarity, favoring a twisted conformation. Comparatively, meta-substituted analogs (e.g., 3,5-dichloro) exhibit smaller dihedral angles (~15°), highlighting the role of substituent position in conformational flexibility .

Q. What methodologies resolve data contradictions during crystallographic refinement?

High thermal motion or disorder in high-Z atoms (e.g., Cl) is addressed using anisotropic displacement parameters and restraints in SHELXL. Validation tools like PLATON/ADDSYM check for missed symmetry, and hydrogen-bonding networks are cross-validated with intermolecular distance criteria (e.g., O⋯N < 3.0 Å). Discrepancies in thermal parameters are resolved via iterative refinement cycles .

Q. How can computational tools model intermolecular interactions and predict crystal packing?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry, while Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯Cl contacts). Software like Mercury visualizes packing motifs, and PIXEL calculations estimate lattice energy contributions from hydrogen bonds and van der Waals interactions .

Q. What are the challenges in correlating structural features with potential biological activity?

While this compound’s bioactivity is not directly studied, analogs with similar substitution patterns (e.g., acylthioureas) show antimicrobial activity linked to halogen-mediated hydrophobic interactions. Molecular docking (AutoDock Vina) can predict binding affinities to target enzymes, but experimental validation via MIC assays is essential to confirm hypotheses .

Methodological Best Practices

Q. How to ensure reproducibility in synthesis and crystallization?

  • Use anhydrous toluene to prevent maleic acid formation.
  • Maintain stoichiometric ratios (1:1 anhydride:aniline) and controlled heating (60–70°C).
  • Slow evaporation of ethanol at 4°C promotes high-quality crystal growth .

Q. What software suites are recommended for crystallographic data analysis?

  • Structure solution : SHELXD (direct methods) or intrinsic phasing in OLEX2.
  • Refinement : SHELXL for small-molecule refinement; WinGX for graphical interface.
  • Validation : CheckCIF/PLATON for symmetry, steric clashes, and hydrogen-bond geometry .

Q. How to analyze hydrogen-bonding networks and their impact on material properties?

Generate interaction maps using Mercury, focusing on graph-set notations (e.g., C(7) chains). Quantify interaction energies via CrystalExplorer, and correlate with thermal stability (TGA/DSC) or solubility profiles. For example, the [1 0 0] zig-zag ribbons in this compound suggest anisotropic mechanical properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.